

An In-depth Technical Guide to 1-(Methanesulfonyl)pentane (CAS 6178-53-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Methanesulfonyl)pentane

Cat. No.: B15489825

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Methanesulfonyl)pentane**, a member of the alkyl sulfone class of organic compounds. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery.

Physicochemical Properties

Quantitative data for **1-(Methanesulfonyl)pentane** is summarized in the table below. The limited availability of experimental data in public literature necessitates the inclusion of predicted values for some properties.

Property	Value	Source
CAS Number	6178-53-6	-
Molecular Formula	C ₆ H ₁₄ O ₂ S	-
Molecular Weight	150.24 g/mol	-
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-

Spectroscopic Data

Detailed experimental spectroscopic data for **1-(Methanesulfonyl)pentane** is not readily available in the surveyed literature. However, characteristic spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1-(Methanesulfonyl)pentane** is expected to show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.0	t	2H	-SO ₂ -CH ₂ -
~2.9	s	3H	-SO ₂ -CH ₃
~1.8	p	2H	-SO ₂ -CH ₂ -CH ₂ -
~1.3	m	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.9	t	3H	-CH ₂ -CH ₃

t = triplet, s = singlet, p = pentet, m = multiplet

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit six distinct signals corresponding to the six carbon atoms in the molecule.

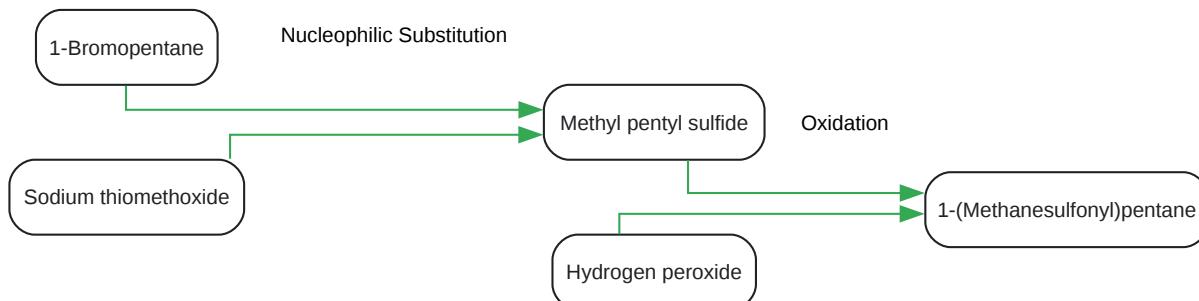
Chemical Shift (ppm)	Assignment
~55	-SO ₂ -CH ₂ -
~42	-SO ₂ -CH ₃
~30	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~28	-SO ₂ -CH ₂ -CH ₂ -
~22	-CH ₂ -CH ₃
~14	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-(Methanesulfonyl)pentane** would be characterized by strong absorption bands indicative of the sulfone functional group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1300-1350	Strong	S=O asymmetric stretching
~1120-1160	Strong	S=O symmetric stretching
~2850-2960	Medium-Strong	C-H stretching (alkyl)

Mass Spectrometry (MS)


In mass spectrometry, **1-(Methanesulfonyl)pentane** would likely exhibit a molecular ion peak (M⁺) at m/z 150. Common fragmentation patterns would involve the loss of alkyl fragments and the methanesulfonyl group.

Synthesis and Experimental Protocols

The synthesis of **1-(Methanesulfonyl)pentane** can be achieved through several established methods for the formation of alkyl sulfones. A common and reliable approach is the oxidation of the corresponding sulfide, methyl pentyl sulfide.

Synthetic Pathway: Oxidation of Methyl Pentyl Sulfide

The most straightforward synthesis involves a two-step process starting from 1-bromopentane:

[Click to download full resolution via product page](#)

Synthetic route to **1-(Methanesulfonyl)pentane**.

Experimental Protocol: Oxidation of Methyl Pentyl Sulfide with Hydrogen Peroxide

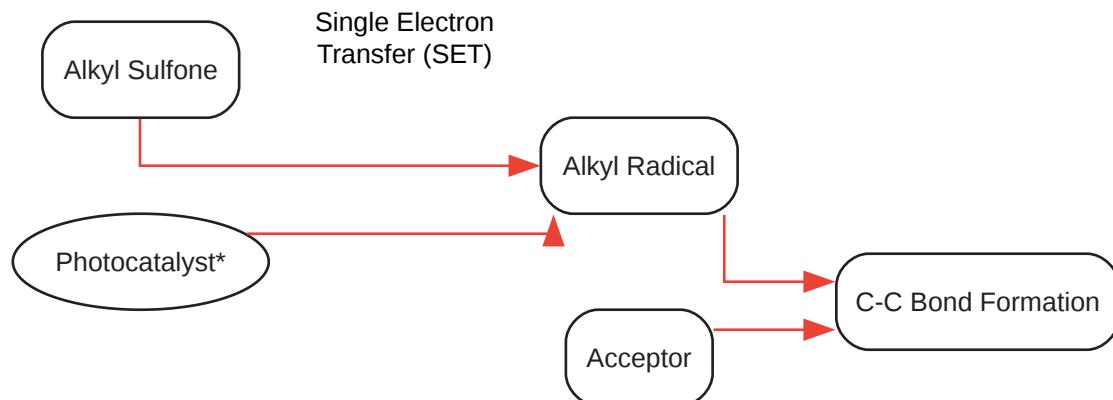
This protocol is a general procedure for the oxidation of alkyl sulfides to sulfones and can be adapted for the synthesis of **1-(Methanesulfonyl)pentane**.^{[1][2]}

Materials:

- Methyl pentyl sulfide
- Hydrogen peroxide (30% aqueous solution)
- Glacial acetic acid
- Sodium bicarbonate (saturated aqueous solution)
- Dichloromethane
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:


- To a solution of methyl pentyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask, add hydrogen peroxide (30% aqueous solution, 2.5-3 equivalents) dropwise with stirring at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **1-(Methanesulfonyl)pentane**.
- Purify the product by column chromatography on silica gel if necessary.

Reactivity and Applications in Drug Development

Alkyl sulfones are versatile intermediates in organic synthesis. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the adjacent atoms.

Generation of Alkyl Radicals

A key application of alkyl sulfones in modern organic synthesis is their use as precursors to alkyl radicals under photoredox catalysis. This allows for the formation of new carbon-carbon bonds under mild conditions.

[Click to download full resolution via product page](#)

General scheme for alkyl radical generation.

Role in Medicinal Chemistry

The sulfone moiety is a key structural feature in numerous approved drugs.^{[3][4]} Its presence can improve physicochemical properties such as solubility and metabolic stability. Alkyl sulfones, including **1-(Methanesulfonyl)pentane**, can serve as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The pentyl chain provides lipophilicity, which can be important for membrane permeability and target engagement.

Biological Activity and Toxicity

Specific toxicological data for **1-(Methanesulfonyl)pentane** is not available. However, data from related compounds can provide some insights into its potential hazards. Divinyl sulfone, a related compound, is known to be toxic due to its ability to act as a protein cross-linker.^{[5][6]} In contrast, some dialkyl sulfones are considered to have low toxicity. Given the lack of specific data, **1-(Methanesulfonyl)pentane** should be handled with appropriate caution in a laboratory setting, using personal protective equipment and working in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Methanesulfonyl)pentane (CAS 6178-53-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15489825#1-methanesulfonyl-pentane-cas-number-6178-53-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com